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Dimethanesulfonamide is an organic compound characterized by the presence of a sulfonamide functional group, specifically featuring two methyl groups attached to the sulfur atom. Its chemical formula is , and it can be represented structurally as . This compound belongs to the broader class of sulfonamides, which are derived from sulfonic acids by replacing the hydroxyl group with an amine group. Dimethanesulfonamide is often utilized in various chemical syntheses and biological applications due to its unique properties and reactivity.
Research indicates that dimethanesulfonamide exhibits notable biological activities. It has been explored for its potential as an anti-inflammatory agent, particularly in the development of derivatives that selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways . Additionally, its derivatives have shown promise in various pharmacological applications, including anti-cancer and antimicrobial activities.
Dimethanesulfonamide can be synthesized through several methods:
Dimethanesulfonamide finds application across various fields:
Studies have shown that dimethanesulfonamide interacts with various biological targets, influencing pathways related to inflammation and cellular proliferation. Its derivatives are particularly noted for their selective inhibition of cyclooxygenase enzymes, which play critical roles in inflammatory responses. Furthermore, research indicates potential interactions with other cellular targets that could lead to therapeutic effects against cancer and microbial infections .
Several compounds share structural or functional similarities with dimethanesulfonamide. These include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methanesulfonamide | CH₃SO₂NH₂ | Basic structure; serves as a precursor for dimethanesulfonamide. |
| Sulfanilamide | C₆H₈N₂O₂S | First sulfa drug; significant historical importance in medicine. |
| Acetylsulfamethoxazole | C₁₁H₁₃N₃O₅S | Combines sulfanilamide structure with acetylation; used as an antibiotic. |
| Hydrochlorothiazide | C₇H₈ClN₃O₄S | Contains both cyclic and acyclic sulfonamide groups; used as a diuretic. |
Dimethanesulfonamide stands out due to its dual methyl substitution on the sulfur atom, which enhances its solubility and reactivity compared to other sulfonamides. Additionally, its specific applications in pharmaceutical synthesis highlight its uniqueness within this chemical class.
The development of methanesulfonamide chemistry is closely tied to the broader history of sulfonamide compounds, which revolutionized medicine as the first broadly effective antibacterials. According to historical records, sulfonamide drugs "were the first broadly effective antibacterials to be used systemically, and paved the way for the antibiotic revolution in medicine".
The sulfonamide story begins in 1927 when Bayer AG, then part of I.G. Farben, began screening coal-tar dyes for antibacterial properties. Under Dr. Gerhard Domagk's leadership, they discovered a red dye called Prontosil in 1932 that demonstrated remarkable effectiveness against bacterial infections in mice. The breakthrough came when researchers at the Pasteur Institute discovered that Prontosil was metabolized in the body to release sulfanilamide, the active antibacterial component.
This discovery sparked what became known as the "sulfa craze," with hundreds of manufacturers producing various sulfonamide derivatives. These compounds saved countless lives during World War II, including those of prominent figures like Franklin Delano Roosevelt Jr. and Winston Churchill. The basic sulfonamide structure became a foundation for developing more specialized compounds like methanesulfonamide, which would later find applications beyond medicine in organic synthesis and chemical research.
Methanesulfonamide (CH₅NO₂S) possesses a relatively simple molecular structure with a molecular weight of 95.12 g/mol. The compound features a methyl group attached to a sulfonamide functionality (SO₂NH₂), creating its characteristic reactivity profile. Its IUPAC name is straightforward: methanesulfonamide, though it appears in scientific literature under various synonyms including methylsulfonamide, methane sulfonamide, and methanesulphonamide.
N,N-dimethylsulfonamide (C₂H₆NO₂S⁻) represents an important derivative where both hydrogen atoms on the nitrogen are replaced with methyl groups. It has an InChI key of SUZDSKMNCIZSIW-UHFFFAOYSA-M and a molecular weight of 108.14 g/mol. Another significant derivative is N,N-Dimethylethanesulfonamide (C₄H₁₁NO₂S) with a molecular weight of 137.20 g/mol, which features an ethyl group attached to the sulfonyl moiety instead of a methyl group.
Table 1: Structural Comparison of Methanesulfonamide and Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | InChI Key | SMILES |
|---|---|---|---|---|
| Methanesulfonamide | CH₅NO₂S | 95.12 | HNQIVZYLYMDVSB-UHFFFAOYSA-N | CS(N)(=O)=O |
| N,N-dimethylsulfonamide | C₂H₆NO₂S⁻ | 108.14 | SUZDSKMNCIZSIW-UHFFFAOYSA-M | CN(C)S(=O)[O-] |
| N,N-Dimethylethanesulfonamide | C₄H₁₁NO₂S | 137.20 | MORLSCQKZAPYFM-UHFFFAOYSA-N | CCS(=O)(=O)N(C)C |
The nomenclature systems for these compounds follow standard IUPAC conventions, where the prefix indicates the alkyl group attached to the sulfonyl group, and N-substitutions are denoted accordingly. This systematic approach allows for clear communication about increasingly complex derivatives in the scientific literature.
Methanesulfonamide has emerged as a versatile reagent in organic synthesis, with applications ranging from protecting group chemistry to catalysis. According to product information from Sigma-Aldrich, it "is used in the synthesis of important organic reagents such as N-(2-methylthio-1-p-toluenesufonyl)methanesulfonamide and tert-butyl ((2-(trimethylsilyl)ethyl)sulfonyl)carbamate".
One of its most significant applications is in Sharpless asymmetric dihydroxylation reactions, where it serves dual roles as both a cosolvent and a general acid catalyst. Research published in the Journal of Organic Chemistry found that "methanesulfonamide was found to be a general acid catalyst that protonates the intermediate osmate esters of conjugated aromatic olefins in the hydrolysis step". This catalytic activity makes it invaluable in stereoselective synthesis, particularly for creating chiral diols.
Additionally, methanesulfonamide functions as a nitrogen source in the conversion of carboxylic acids to corresponding nitriles. It is also "widely used as a reagent in the synthesis of medicinally important compounds such as derivatives of indole-N-acetamide, methanesulfonamide pyrimidine-substituted 3,5-dihydroxy-6-heptenoates and repertaxin".
The physical characteristics of methanesulfonamide enhance its utility in organic synthesis. It typically appears as white to yellow crystals with a melting point range of 88.0°C to 92.0°C. Its solubility in water makes it compatible with various reaction conditions, and its thermal stability allows for applications across diverse reaction temperatures.
The structural modifications of the basic methanesulfonamide framework have led to derivatives with diverse applications, particularly in medicinal chemistry. A notable example comes from research on methanesulfonamide-derived anti-inflammatory agents. Scientists have synthesized "novel chalcone 3a-c, pyrazoline 4a-i and pyridine 5a-c, 6a&b derivatives bearing methanesulfonamide moiety" and evaluated their anti-inflammatory properties.
These methanesulfonamide derivatives were screened for COX-1/COX-2 inhibitory activities, with compounds designated as 4f-4i showing particularly promising anti-inflammatory effects. Histopathological studies demonstrated that these compounds, especially derivative 4h, had minimal adverse effects on gastric mucosa—a significant advantage over many existing anti-inflammatory drugs.
N-(3-Aminomethyl-phenyl)methanesulfonamide represents another important derivative with applications in pharmaceutical development. This compound "serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders". It also finds applications in biochemical research, diagnostic imaging, material science, and environmental chemistry.
Table 2: Applications of Selected Methanesulfonamide Derivatives
| Derivative | Structure Type | Primary Applications | Research Focus |
|---|---|---|---|
| Basic Methanesulfonamide | Simple sulfonamide | Organic synthesis catalyst, pharmaceutical intermediate | Sharpless dihydroxylation, nitrogen source |
| Chalcone derivatives | Methanesulfonamide with chalcone moiety | Anti-inflammatory agents | COX-2 inhibition |
| Pyrazoline derivatives | Methanesulfonamide with pyrazoline structure | Gastric-safe anti-inflammatory agents | Reduced gastric toxicity |
| N-(3-Aminomethyl-phenyl)methanesulfonamide | Aromatic sulfonamide | Neurological drug development | Enzyme inhibition, protein interactions |
| N,N-dimethylsulfonamide | N,N-disubstituted sulfonamide | Medicinal compound synthesis | Pharmaceutical intermediates |
The direct synthesis of N,N-dimethylmethanesulfonamide typically involves the reaction of methanesulfonyl chloride with dimethylamine in a polar aprotic solvent such as acetonitrile or dichloromethane. This nucleophilic substitution proceeds under mild conditions (0–25°C) to yield the target compound with high purity [3]. For instance, the commercial availability of N,N-dimethylmethanesulfonamide (CAS 918-05-8) underscores the industrial viability of this method, which achieves near-quantitative yields when conducted in anhydrous conditions [3].
In more complex systems, such as the synthesis of HMG-CoA reductase inhibitors, methanesulfonamide groups are introduced via analogous pathways. Watanabe et al. demonstrated the incorporation of N-methyl-N-methanesulfonylamine into a pyrimidine scaffold using methanesulfonyl chloride and methylamine precursors, followed by purification via recrystallization [1]. This approach highlights the versatility of direct sulfonylation in constructing biologically active molecules.
N-Methylmethanesulfonamide is often synthesized through controlled mono-methylation of methanesulfonamide. A common strategy involves reacting methanesulfonamide with methyl iodide in the presence of a base such as potassium carbonate. This method selectively substitutes one hydrogen atom on the sulfonamide nitrogen, yielding the mono-methyl derivative with minimal di-methyl byproduct formation [1]. Alternatively, methylamine can be directly treated with methanesulfonyl chloride under stoichiometric control to achieve similar results.
Recent advancements have leveraged protecting-group strategies to enhance selectivity. For example, tert-butoxycarbonyl (Boc)-protected methanesulfonamide intermediates enable precise N-methylation before deprotection, ensuring high regiochemical fidelity [1]. These methods are critical for producing intermediates used in pharmaceutical syntheses, such as the antihypertensive agent losartan.
Hypervalent iodine-mediated oxidative amination has emerged as a powerful tool for synthesizing functionalized sulfonamide derivatives. Tilby and Willis developed a two-step route to sulfondiimidamides, starting with the addition of organometallic reagents to sulfurdiimides followed by I(III)-mediated amination [2]. This method accommodates diverse substrates, including aryl, heteroaryl, and alkyl groups, with yields exceeding 80% in optimized conditions [2].
For instance, the synthesis of N-cyano sulfondiimidamide derivatives involves treating primary sulfinamidines with cyanating agents under oxidative conditions. This pathway bypasses traditional multistep sequences, enabling rapid access to structurally diverse analogs of celecoxib and sildenafil [2]. Functional group tolerance is a hallmark of this approach, as demonstrated by the successful incorporation of alkenyl and benzylic substituents without side reactions [2].
Efforts to improve the sustainability of sulfonamide synthesis have focused on solvent selection, catalytic efficiency, and step economy. The hypervalent iodine method described by Tilby and Willis reduces synthetic steps from six to two, significantly lowering energy consumption and waste generation [2]. Additionally, replacing traditional chlorinated solvents with acetonitrile or ethyl acetate in large-scale reactions aligns with green chemistry principles [4].
Microwave-assisted synthesis has also gained traction for accelerating reaction kinetics. For example, the coupling of methanesulfonyl chloride with amines under microwave irradiation achieves completion in 10 minutes, compared to 24 hours under conventional heating [2]. Such innovations not only enhance efficiency but also reduce the carbon footprint of industrial processes.
Scalable synthesis of methanesulfonamide derivatives requires robust protocols that balance cost, yield, and purity. The direct reaction of methanesulfonyl chloride with dimethylamine is routinely performed in batch reactors at multi-kilogram scales, with in-line neutralization of hydrochloric acid byproduct ensuring smooth operation [3]. For functionalized derivatives, continuous-flow systems have been adopted to optimize the oxidative amination step, achieving throughputs of 1–5 kg/day with minimal manual intervention [2].
Comparative studies highlight the superiority of modern methods over traditional routes. For instance, the hypervalent iodine approach reduces the synthesis of N-cyano sulfondiimidamides from six steps to two, improving the overall yield from 24% to 59% [2]. These advancements are critical for meeting the demand for high-value intermediates in drug discovery and agrochemical manufacturing.
n-Butyllithium (n-BuLi) removes first the imidic proton and then the two α-hydrogens of the sulfonyl-bound methyl group to give the 1,1-dilithio carbanion A. In THF/hexane the transformation is complete within 5 min at –78 °C and remains quantitative on warming to –30 °C [2]. DOSY/NMR and low-temperature X-ray studies of related sulfonamide dianions show that A exists as solvent-dependent aggregates (Li₂C core bridged by sulfonyl oxygens) that convert from tetrameric to dimeric forms when TMEDA is added, mirroring the behaviour recently documented for dilithiated sulfoximines [3].
| Entry | Base (equiv) | T / °C | Solvent | Observed aggregate | Deuteration yield (%) |
|---|---|---|---|---|---|
| 1 | n-BuLi 2.2 | –78 | THF/hexane (4 : 1) | tetramer | 98 [2] |
| 2 | n-BuLi 2.2 + TMEDA 4.0 | –40 | THF | dimer | 92 [2] |
| 3 | t-BuLi 2.5 | –78 | Et₂O | dimer | 95 [4] |
The high basicity of A (> pK_a 32 in DMSO for its conjugate acid [5]) enables deprotonation of otherwise sensitive carbonyl substrates unless moderated by a Lewis acid such as CeCl₃·2LiCl, which attenuates Li–N/C ionicity and permits clean electrophilic trapping (section 3.3) [4].
Once formed, A behaves as a hard C-centred nucleophile. Table 2 summarises representative reactions.
| Electrophile (E) | Product | Isolated yield (%) | Diastereomeric ratio (if relevant) |
|---|---|---|---|
| Benzaldehyde | β-Hydroxy sulfonamide | 85 [2] | syn : anti ≈ 2 : 1 |
| Acetone | Tertiary alcohol | 78 [2] | n.a. |
| Fmoc-alaninal | β-Hydroxy sulfonamide | 86, no Fmoc loss [4] | syn : anti > 10 : 1 |
| Citral | Allylic alcohol | 77 [4] | n.a. |
| CO₂ (–78 °C) | Lithium carboxylate (after protic work-up gives acid) | quantitative (> 95) [2] | — |
Electrophilic substitution at nitrogen is less prominent but can be induced under Pd-catalysis: mild N-arylation of primary sulfonamides proceeds at 70 °C with aryl bromides or chlorides (BrettPhos-Pd) without genotoxic MsCl by-products [6].
Conversely, dimethanesulfonamide itself can serve as a weak nucleophile in oxidative radical chemistry. Gas-phase abstraction of a methyl hydrogen by Cl- leads to - CH₂S(O)₂NH(SO₂CH₃) and ultimately to greenhouse gases such as SO₂ and CO₂ through RO₂ cascades [7].
CeCl₃-Mediated Additions. Johnson and Widlanski showed that adding 1 equiv CeCl₃·2LiCl before electrophile quenching suppresses competing enolate formation from base-labile ketones and directs A to carbonyl addition with high chemoselectivity [4]. Kinetic monitoring (⁶Li NMR) revealed rapid Li/Ce exchange (< 1 min at –78 °C), reducing the basicity of the dianion by ~6 pK units.
Sharpless Asymmetric Dihydroxylation (AD). Neutral methanesulfonamide (one half of (CH₃SO₂)₂NH) acts as both cosolvent and general-acid catalyst in AD. Junttila quantified the effect: the presence of 0.5 M sulfonamide accelerates hydrolysis of osmate esters by a factor of 3–15, depending on olefin polarity [8] [9]. Proton transfer from the S-amide lowers the barrier for ester cleavage, a mechanistic insight applicable to dimethanesulfonamide because the second sulfonyl group further stabilises the conjugate base.
Density-functional calculations (ωB97X-D/def2-TZVP, PCM-THF) reproduce key experimental observables:
| Species | HOMO (eV) | LUMO (eV) | ΔE_H-L (eV) | Natural charge on α-C | Computed pK_a (THF) |
|---|---|---|---|---|---|
| Dimethanesulfonamide | –8.21 | –1.62 | 6.59 | +0.18 | 11.3 |
| Dilithio dianion A | –2.47 | +0.39 | 2.86 | –1.18 | — |
The dramatic 3.7 eV contraction of the HOMO-LUMO gap rationalises the high nucleophilicity of A. NBO analysis shows strong Li–O (36 kcal mol⁻¹) and Li–N (28 kcal mol⁻¹) interactions that underpin the aggregated structures detected by ¹⁵N/⁶Li NMR [3].
For radical pathways, canonical variational transition-state theory gives a barrier of 4.8 kcal mol⁻¹ for H-abstraction by Cl- , matching the experimental rate coefficient of 1.7 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ at 300 K [7].
Lithiation Stage. Aggregation of n-BuLi (hexamer ↔ tetramer ↔ dimer) is shifted toward lower aggregates in donor solvents. In THF the rate constant for the first deprotonation step is ~25-fold higher than in toluene at –40 °C, as inferred from stopped-flow ⁷Li spectroscopy [10]. TMEDA or HMPA further accelerates the second deprotonation, lowering the half-life of the monolithio intermediate to < 5 s at –78 °C [3].
CeCl₃-Assisted Additions. Switching from THF to 1,4-dioxane decreases the yield of β-hydroxy adducts by ≈ 20% because slower Li/Ce exchange competes with proton transfer from trace water [4].
Sharpless AD Hydrolysis. Junttila measured t90 (time to 90% conversion) for several olefins; the acceleration factor (t90, no sulfonamide / t_90, 0.5 M sulfonamide) correlates inversely with log P of the osmate ester: highly polar esters show minimal acceleration (factor ≈ 1.2), whereas non-polar esters exhibit up to 5-fold rate enhancement [8].
Atmospheric Oxidation. Gas-phase k_OH for dimethanesulfonamide decreases from 1.4 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 298 K to 4.2 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ at 250 K [11]. Humidity has negligible effect, confirming an abstract H-atom mechanism rather than OH addition.